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molecular formula C11H13F3N2 B8280052 N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine

Cat. No. B8280052
M. Wt: 230.23 g/mol
InChI Key: IKYSGEDCZYOWSR-UHFFFAOYSA-N
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Patent
US08048878B2

Procedure details

Allylamine (9.8 mL) was added to a solution of 1,2,3-trifluoro-5-((E)-2-nitrovinyl)benzene (6.6 g) in THF (30 mL). The reaction solution was stirred at room temperature for 2.5 hours and then concentrated under reduced pressure. Zinc powder (10.6 g) was added to a solution of the residue in ethanol (35 mL) and concentrated hydrochloric acid (35 mL) at 0° C., and the reaction solution was stirred at 0° C. for 30 minutes and at room temperature for 15 hours. The reaction solution was added to ice-cold aqueous ammonia, and the reaction mixture was subjected to extraction with chloroform. The resulting organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 7.52 g of a crude product of the title compound. The property values of the compound are as follows.
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[F:5][C:6]1[CH:11]=[C:10](/[CH:12]=[CH:13]/[N+:14]([O-])=O)[CH:9]=[C:8]([F:17])[C:7]=1[F:18]>C1COCC1>[CH2:1]([NH:4][CH:12]([C:10]1[CH:9]=[C:8]([F:17])[C:7]([F:18])=[C:6]([F:5])[CH:11]=1)[CH2:13][NH2:14])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C=C)N
Name
Quantity
6.6 g
Type
reactant
Smiles
FC1=C(C(=CC(=C1)\C=C\[N+](=O)[O-])F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Zinc powder (10.6 g) was added to a solution of the residue in ethanol (35 mL)
STIRRING
Type
STIRRING
Details
concentrated hydrochloric acid (35 mL) at 0° C., and the reaction solution was stirred at 0° C. for 30 minutes and at room temperature for 15 hours
Duration
15 h
ADDITION
Type
ADDITION
Details
The reaction solution was added to ice-cold aqueous ammonia
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was subjected to extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)NC(CN)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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